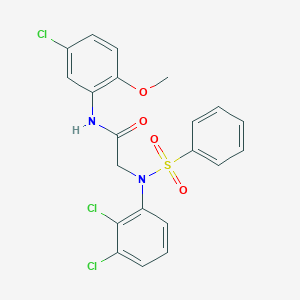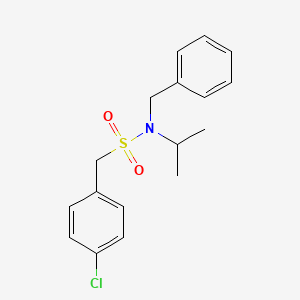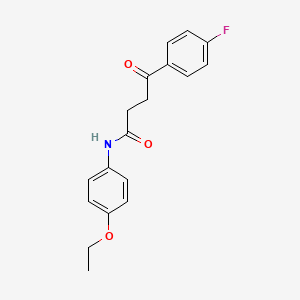
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide, also known as EFBOB, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that plays a role in regulating various physiological processes such as pain, mood, appetite, and inflammation. EFBOB has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
作用機序
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide works by inhibiting the activity of FAAH, which breaks down endocannabinoids. Endocannabinoids are molecules that are produced naturally in the body and play a role in regulating various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. This compound has been shown to have a good safety profile in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. This compound has been shown to have good oral bioavailability, which makes it easy to administer in animal studies. However, this compound has several limitations for lab experiments. It is a complex molecule that requires specialized knowledge and equipment to synthesize. This compound is also relatively expensive compared to other FAAH inhibitors, which may limit its use in some labs.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide. One direction is to study its potential therapeutic applications in humans. This compound has shown promise in animal studies for the treatment of pain, anxiety, and inflammation, and further research is needed to determine its safety and efficacy in humans. Another direction is to study its potential as a tool for studying the endocannabinoid system. This compound is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. Finally, future research could focus on the development of new this compound analogs with improved pharmacological properties.
合成法
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide can be synthesized through a multistep process involving the reaction of various chemicals such as 4-Fluorobenzyl cyanide, ethyl 4-oxobutanoate, and 4-Ethoxyphenylboronic acid. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and inflammation. It has been shown to modulate the endocannabinoid system by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have various physiological effects.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-23-16-9-7-15(8-10-16)20-18(22)12-11-17(21)13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENDUQIEURRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
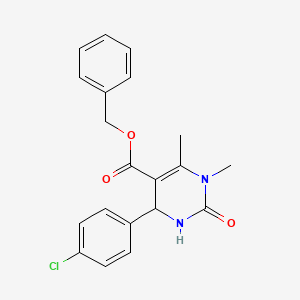
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)
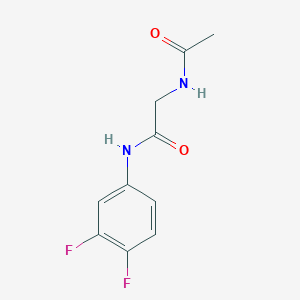

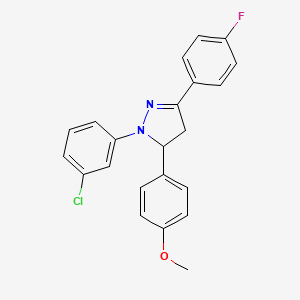
![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
![1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5159634.png)
